

# Spectroscopic Profile of 2,2,2-Trifluoroethyl Acrylate: A Technical Guide

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Compound of Interest

Compound Name: 2,2,2-Trifluoroethyl acrylate

Cat. No.: B1294459

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **2,2,2-Trifluoroethyl acrylate** (TFEA), a crucial monomer in the synthesis of advanced polymers with applications in pharmaceuticals, materials science, and drug delivery systems. Understanding the spectroscopic characteristics of TFEA is fundamental for quality control, reaction monitoring, and structural elucidation of novel materials.

# **Molecular Structure and Spectroscopic Overview**

**2,2,2-Trifluoroethyl acrylate** (C<sub>5</sub>H<sub>5</sub>F<sub>3</sub>O<sub>2</sub>) is the ester of acrylic acid and 2,2,2-trifluoroethanol. Its structure comprises a vinyl group, a carbonyl group, and a trifluoroethyl group, each contributing distinct signals in various spectroscopic analyses. This guide details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹9F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2,2,2- Trifluoroethyl acrylate**. The following tables summarize the expected chemical shifts ( $\delta$ ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

#### <sup>1</sup>H NMR Spectroscopy



The proton NMR spectrum of TFEA exhibits characteristic signals for the vinyl protons and the methylene protons adjacent to the trifluoromethyl group.

Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-2 (trans to C=O)	~6.53	Doublet of doublets (dd)	J_trans = 17.3 Hz, J_gem = 1.5 Hz
H-2 (cis to C=O)	~5.97	Doublet of doublets (dd)	J_cis = 10.5 Hz, J_gem = 1.5 Hz
H-1	~6.19	Doublet of doublets (dd)	J_trans = 17.3 Hz, J_cis = 10.5 Hz
-OCH <sub>2</sub> -	~4.55	Quartet (q)	<sup>3</sup> J_HF = 8.4 Hz

Note: Data is typically acquired in CDCl3.

#### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

Assignment	Chemical Shift (δ) in ppm	
C=O	~165	
CH <sub>2</sub> =	~132	
=CH	~128	
-CF <sub>3</sub>	~123 (quartet, ¹J_CF ≈ 277 Hz)	
-OCH <sub>2</sub> -	~60 (quartet, <sup>2</sup> J_CF ≈ 37 Hz)	

Note: Data is typically acquired in CDCl3.

## <sup>19</sup>F NMR Spectroscopy

The fluorine NMR spectrum is characterized by a single signal for the three equivalent fluorine atoms.



Assignment	Chemical Shift (δ) in ppm	Multiplicity
-CF₃	~-74	Triplet (t)

Note: Referenced to CFCl3.

# Infrared (IR) Spectroscopy

The IR spectrum of **2,2,2-Trifluoroethyl acrylate** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment	Functional Group
~1740	C=O stretch	Ester Carbonyl
~1640	C=C stretch	Alkene
~1410	=C-H in-plane bend	Alkene
~1280, ~1170	C-F stretch	Trifluoromethyl
~1080	C-O stretch	Ester
~990, ~820	=C-H out-of-plane bend	Alkene

# **Mass Spectrometry (MS)**

Mass spectrometry of TFEA provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

m/z	Relative Intensity	Possible Fragment
154	Low	[M] <sup>+</sup> (Molecular Ion)
83	High	[CF <sub>3</sub> CH <sub>2</sub> O] <sup>+</sup>
55	High	[H <sub>2</sub> C=CHCO] <sup>+</sup> (Acryloyl cation)
27	Moderate	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>



## **Experimental Protocols**

The following are generalized experimental protocols for acquiring the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

#### **NMR Spectroscopy**

A sample of **2,2,2-Trifluoroethyl acrylate** (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons.

#### Infrared (IR) Spectroscopy

A drop of neat **2,2,2-Trifluoroethyl acrylate** is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

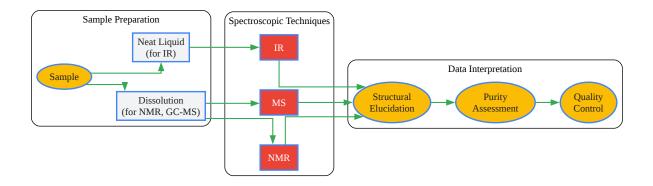
#### **Mass Spectrometry (MS)**

A dilute solution of **2,2,2-Trifluoroethyl acrylate** in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source. The GC is used to separate the analyte from any impurities before it enters the mass spectrometer. The mass spectrum is recorded over a mass-to-charge (m/z) range of, for example, 20-200.

#### **Visualizations**

The following diagrams illustrate key aspects of the spectroscopic analysis of **2,2,2- Trifluoroethyl acrylate**.

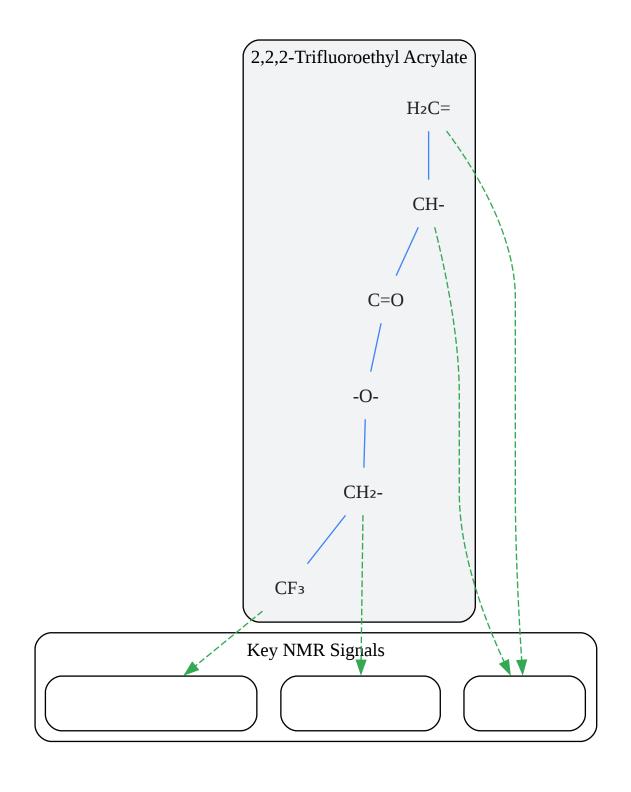




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General workflow for spectroscopic analysis.

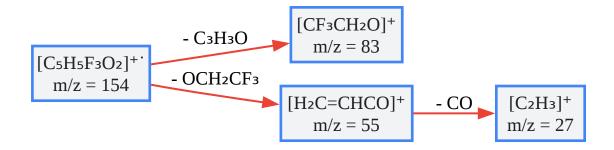




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Molecular structure and key NMR assignments.





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Proposed mass spectrometry fragmentation pathway.

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